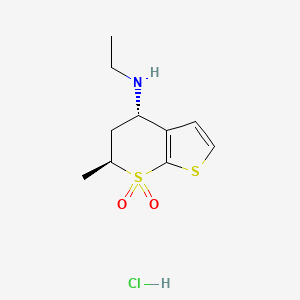![molecular formula C13H13N B13410956 [2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine](/img/structure/B13410956.png)
[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine is a deuterated analog of methanamine, where specific hydrogen atoms are replaced with deuterium. Deuterium is a stable isotope of hydrogen, containing one proton and one neutron. This compound is of interest in various scientific fields due to its unique isotopic properties, which can influence its chemical behavior and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine typically involves the deuteration of precursor compounds. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of deuterated compounds like this compound may involve large-scale catalytic exchange processes or the use of deuterated reagents in multi-step synthetic routes. The choice of method depends on the desired purity, yield, and cost considerations.
Analyse Des Réactions Chimiques
Types of Reactions
[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated amine oxides.
Reduction: Reduction reactions can convert it to deuterated amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated amine oxides, while reduction can produce deuterated amines.
Applications De Recherche Scientifique
[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds.
Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mécanisme D'action
The mechanism by which [2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine exerts its effects involves the interaction of deuterium atoms with molecular targets. Deuterium’s increased mass compared to hydrogen can lead to altered bond strengths and reaction rates. This isotopic effect can influence the compound’s behavior in chemical and biological systems, affecting pathways such as enzyme catalysis and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2,4,6-Trideuteriophenyl]methanamine: A simpler deuterated analog with fewer deuterium atoms.
[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]ethanamine: An analog with an ethyl group instead of a methyl group.
Uniqueness
[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine is unique due to its specific deuterium labeling pattern, which can provide distinct insights into reaction mechanisms and metabolic pathways. Its isotopic properties make it valuable for studying kinetic isotope effects and for use in various scientific applications.
Propriétés
Formule moléculaire |
C13H13N |
|---|---|
Poids moléculaire |
189.29 g/mol |
Nom IUPAC |
[2,4,6-trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H13N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10,14H2/i1D,5D,6D,7D,8D,9D |
Clé InChI |
WKHABRRJMGVELW-WBUHCZHTSA-N |
SMILES isomérique |
[2H]C1=CC(=C(C(=C1)[2H])C2=C(C=C(C(=C2[2H])CN)[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



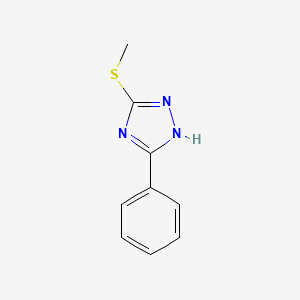
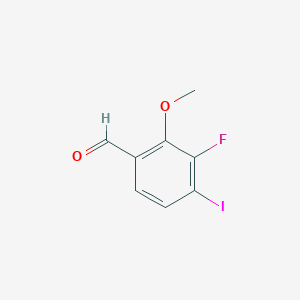
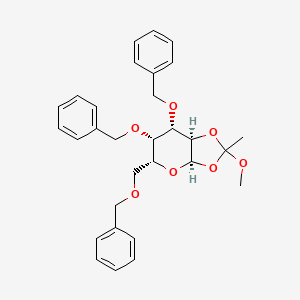
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, ethyl ester](/img/structure/B13410900.png)
![4-(2-Phenylethyl)-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one](/img/structure/B13410901.png)
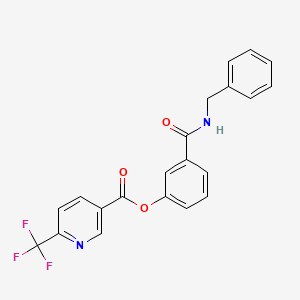
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B13410909.png)


![(6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410940.png)
![4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide](/img/structure/B13410946.png)
